![molecular formula C17H26ClN3O3 B2827262 4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid CAS No. 1026770-17-1](/img/structure/B2827262.png)
4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a diethylamino group and a chloroanilino group. Diethylamino groups are commonly found in various organic compounds and can participate in various chemical reactions . Chloroanilino groups are also common in organic chemistry and are often used in the synthesis of dyes and pharmaceuticals .
Aplicaciones Científicas De Investigación
Methionine Salvage Pathway Compound
4-Methylthio-2-oxobutanoic acid (MTOB), a compound related to the query chemical, is significant in the methionine salvage pathway. This pathway converts the polyamine byproduct methylthioadenosine into adenine and methionine. MTOB has been found to inhibit the growth of several human cell lines dose-dependently, inducing apoptosis and reducing ornithine decarboxylase (ODC) activity. Its effects are not merely due to ODC inhibition, suggesting MTOB activates apoptosis through other mechanisms (Tang et al., 2006).
Hemoglobin Oxygen Affinity Modifiers
Research into hemoglobin oxygen affinity modifiers has yielded compounds capable of decreasing the oxygen affinity of human hemoglobin A. These studies led to the discovery of potent allosteric effectors of hemoglobin, which may have clinical or biological applications in areas requiring or benefiting from reversed depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, and blood substitutes (Randad et al., 1991).
Antimalarial Activity
A series of 4-aminoquinoline Mannich base derivatives, related through their structural elements to the query chemical, have shown significant activity against chloroquine-sensitive and -resistant strains of Plasmodium falciparum. These findings are crucial for developing new antimalarial drugs, especially considering the increasing resistance to existing therapies (Raynes et al., 1999).
Novel Indole-Based Scaffolds for Urease Inhibition
The synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides has been explored, demonstrating potent in vitro inhibitory potential against the urease enzyme. These findings suggest the therapeutic potential of these compounds in drug design programs targeting urease-associated diseases (Nazir et al., 2018).
Molecular Docking and Structural Analysis
Research involving molecular docking and vibrational, structural, electronic, and optical studies of derivatives similar to the query chemical has contributed significantly to understanding the interactions of these compounds at the molecular level. Such studies are vital for the development of new pharmaceutical agents, providing insights into the binding and activity mechanisms of potential drugs (Vanasundari et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3/c1-3-21(4-2)11-5-10-19-15(17(23)24)12-16(22)20-14-8-6-13(18)7-9-14/h6-9,15,19H,3-5,10-12H2,1-2H3,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLHFFFGFNRHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(CC(=O)NC1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
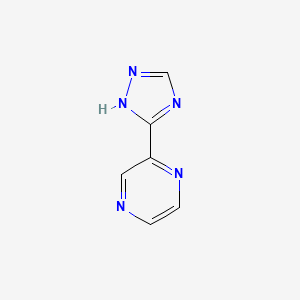
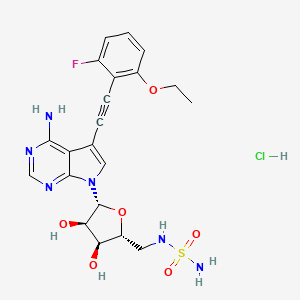
![N-(2-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2827186.png)
![3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
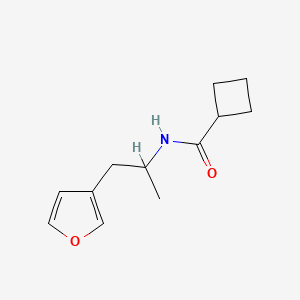

![2-[(4-amino-5-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylpropanamide](/img/structure/B2827193.png)
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2827194.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2827196.png)
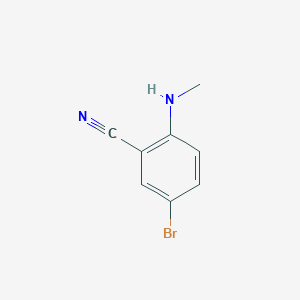
![4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B2827199.png)
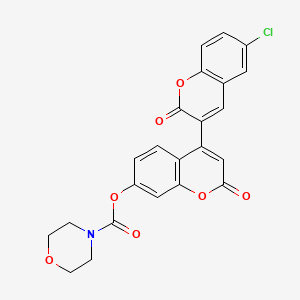
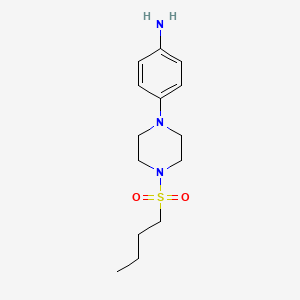
![2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2827202.png)
